molecular formula C22H21FN4O5 B2611187 N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105206-46-9

N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No. B2611187
CAS RN: 1105206-46-9
M. Wt: 440.431
InChI Key: LFEDZSBRBVNCIU-UHFFFAOYSA-N
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Description

“N-(2,4-Dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a chemical compound with the molecular formula C22H21FN4O5 . Its average mass is 440.424 Da and its mono-isotopic mass is 440.149597 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has an average mass of 440.424 Da and a mono-isotopic mass of 440.149597 Da .

Scientific Research Applications

Structural Analysis and Solid-State Properties

The solid-state tautomeric structure of a compound closely related to "N-(2,4-dimethoxyphenyl)-2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)hydrazinecarboxamide" was resolved through single-crystal X-ray crystallography. This study provided detailed insights into the molecule's conformation, electron distribution, and intramolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Bacsa et al., 2013).

Electrochromic and Conductive Polymers

Research by Liou and Chang (2008) focused on synthesizing novel polyamides with electrochromic and conductive properties, which are essential for applications in electronic devices and smart materials. Their work involved a triphenylamine-containing aromatic diamine, structurally similar to the query compound, showcasing the potential of such molecules in advanced materials science (Liou & Chang, 2008).

Antimicrobial Activity

A series of semicarbazone derivatives, structurally related to the query compound, were synthesized and evaluated for their antimicrobial activities. This study highlights the potential of such compounds in the development of new antimicrobial agents, with certain derivatives showing significant activity against bacterial and fungal strains (Ahsan et al., 2016).

Molecular Interactions and Crystal Engineering

The study of molecular interactions and crystal engineering, as demonstrated by Tahir et al. (2012), provides insights into the design and synthesis of compounds with desirable physical and chemical properties. Such research is crucial for the development of new materials with specific applications, including pharmaceuticals, electronics, and nanotechnology (Tahir et al., 2012).

Antioxidant Properties

Compounds containing the dimethoxyphenyl moiety, similar to the query compound, have been investigated for their antioxidant properties. Research by Hussain (2016) into new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol revealed significant free-radical scavenging ability, underlining the potential of such compounds in oxidative stress-related applications (Hussain, 2016).

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O5/c1-31-16-8-9-18(19(12-16)32-2)24-22(30)26-25-20(28)17-7-4-10-27(21(17)29)13-14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,25,28)(H2,24,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEDZSBRBVNCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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